molecular formula C13H7Cl2NO2S B14624625 [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile CAS No. 58030-57-2

[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile

Cat. No.: B14624625
CAS No.: 58030-57-2
M. Wt: 312.2 g/mol
InChI Key: MREZCVJWJZPVJO-UHFFFAOYSA-N
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Description

[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a phenoxyacetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then chlorinated to introduce the chlorine atoms at the 2 and 3 positions.

The next step involves the introduction of the phenoxyacetonitrile group. This can be achieved through a nucleophilic substitution reaction where the chlorinated thiophene reacts with phenoxyacetonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is unique due to the combination of the thiophene ring, chlorine substitution, and phenoxyacetonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler analogs.

Properties

CAS No.

58030-57-2

Molecular Formula

C13H7Cl2NO2S

Molecular Weight

312.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile

InChI

InChI=1S/C13H7Cl2NO2S/c14-11-8(13(17)10-2-1-7-19-10)3-4-9(12(11)15)18-6-5-16/h1-4,7H,6H2

InChI Key

MREZCVJWJZPVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC#N)Cl)Cl

Origin of Product

United States

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